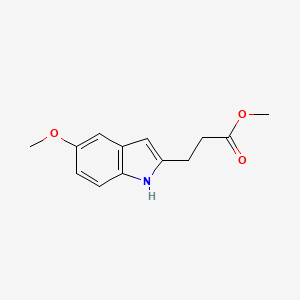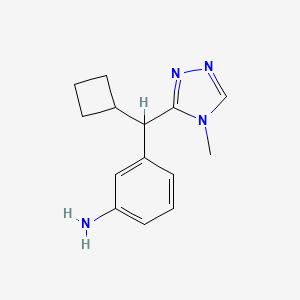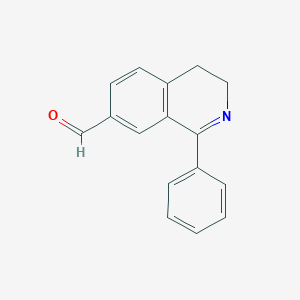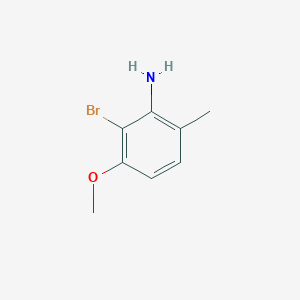
4-Chloro-3-ethynyl-2-fluoro-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethynyl-2-fluoro-aniline is an organic compound with the molecular formula C₈H₅ClFN It is a derivative of aniline, featuring a chloro, ethynyl, and fluoro substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethynyl-2-fluoro-aniline can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This two-step process first introduces an acyl group onto the benzene ring, which is then reduced to form the desired ethynyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-ethynyl-2-fluoro-aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce carbonyl compounds and alkanes, respectively.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethynyl-2-fluoro-aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein labeling.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-ethynyl-2-fluoro-aniline involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar applications but lacking the chloro and ethynyl groups.
3-Chloro-4-fluoroaniline: Another derivative of aniline with different substitution patterns.
Uniqueness
4-Chloro-3-ethynyl-2-fluoro-aniline is unique due to the presence of all three substituents (chloro, ethynyl, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5ClFN |
|---|---|
Peso molecular |
169.58 g/mol |
Nombre IUPAC |
4-chloro-3-ethynyl-2-fluoroaniline |
InChI |
InChI=1S/C8H5ClFN/c1-2-5-6(9)3-4-7(11)8(5)10/h1,3-4H,11H2 |
Clave InChI |
ANRQIBYCXAWTOF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)




![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)


